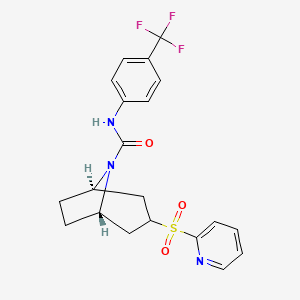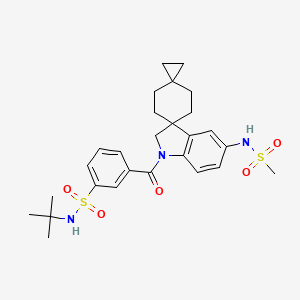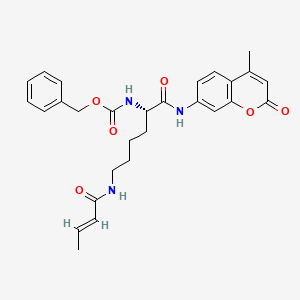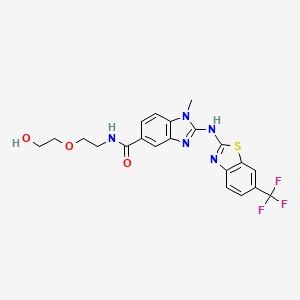![molecular formula C106H216N10O10 B10857302 3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide](/img/structure/B10857302.png)
3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
G0-C14 is a cationic lipid-like compound that is an alkyl-modified polyamidoamine dendrimer. It is primarily used in the preparation of macrophage-targeted nanoparticles for various biomedical applications, including gene delivery and vaccine delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions
G0-C14 is synthesized through the ring opening of 1,2-epoxytetradecane by generation 0 of poly(amidoamine) dendrimers. The reaction involves mixing generation 0 dendrimer ethylenediamine core-poly(amidoamine) with 1,2-epoxytetradecane at a molar ratio of 1:7 . The resulting compound has cationic head groups that efficiently bind small interfering RNA via electrostatic interactions and flexible hydrophobic tails for self-assembly with poly(lactide-co-glycolide)-poly(ethylene glycol) to form nanoparticles .
Industrial Production Methods
The industrial production of G0-C14 involves a robust self-assembly method. The process includes dissolving polyHCPT and DSPE-PEG3K in dimethylformamide to form a homogeneous solution, preparing a mixture of small interfering RNA and G0-C14 in different molar ratios, and adding the mixture dropwise to deionized water under vigorous stirring. The formed nanoparticle dispersion is then transferred to an ultrafiltration device and centrifuged to remove the organic solvent and free compounds .
Chemical Reactions Analysis
Types of Reactions
G0-C14 undergoes various chemical reactions, including:
Electrostatic interactions: The cationic head groups of G0-C14 bind to negatively charged molecules such as small interfering RNA.
Self-assembly: The hydrophobic tails of G0-C14 facilitate self-assembly with other molecules to form nanoparticles.
Common Reagents and Conditions
Reagents: 1,2-epoxytetradecane, poly(amidoamine) dendrimers, polyHCPT, DSPE-PEG3K, dimethylformamide, deionized water.
Conditions: Vigorous stirring, ultrafiltration, centrifugation.
Major Products Formed
The major products formed from these reactions are macrophage-targeted nanoparticles that can be used for gene delivery and vaccine delivery .
Scientific Research Applications
G0-C14 has a wide range of scientific research applications, including:
Chemistry: Used in the preparation of nanoparticles for gene delivery.
Biology: Facilitates the delivery of small interfering RNA to target cells.
Industry: Used in the development of vaccines and therapeutic agents.
Mechanism of Action
G0-C14 exerts its effects through the following mechanisms:
Electrostatic Binding: The cationic head groups of G0-C14 bind to negatively charged molecules such as small interfering RNA via electrostatic interactions.
Gene Silencing: The nanoparticles formed by G0-C14 can deliver small interfering RNA to target cells, leading to gene silencing and enhanced therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Poly(lactide-co-glycolide)-poly(ethylene glycol) (PLGA-PEG): Used in the preparation of nanoparticles but has lower encapsulation efficiency for small interfering RNA compared to G0-C14.
Generation 0 of poly(amidoamine) dendrimers: Used as a base for the synthesis of G0-C14 but lacks the cationic head groups and hydrophobic tails that enhance the binding and self-assembly properties of G0-C14.
Uniqueness of G0-C14
G0-C14 is unique due to its high encapsulation efficiency for small interfering RNA and its ability to form stable nanoparticles with minimal cytotoxicity. This makes it a highly effective compound for gene delivery and therapeutic applications .
Properties
Molecular Formula |
C106H216N10O10 |
|---|---|
Molecular Weight |
1790.9 g/mol |
IUPAC Name |
3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[2-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-[3-[2-(2-hydroxytetradecylamino)ethylamino]-3-oxopropyl]amino]ethyl]amino]-N-[2-(2-hydroxytetradecylamino)ethyl]propanamide |
InChI |
InChI=1S/C106H216N10O10/c1-7-13-19-25-31-37-43-49-55-61-67-97(117)91-107-77-79-109-103(123)73-83-113(85-75-105(125)111-81-87-115(93-99(119)69-63-57-51-45-39-33-27-21-15-9-3)94-100(120)70-64-58-52-46-40-34-28-22-16-10-4)89-90-114(84-74-104(124)110-80-78-108-92-98(118)68-62-56-50-44-38-32-26-20-14-8-2)86-76-106(126)112-82-88-116(95-101(121)71-65-59-53-47-41-35-29-23-17-11-5)96-102(122)72-66-60-54-48-42-36-30-24-18-12-6/h97-102,107-108,117-122H,7-96H2,1-6H3,(H,109,123)(H,110,124)(H,111,125)(H,112,126) |
InChI Key |
TZVPPOIQUSWFOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CNCCNC(=O)CCN(CCC(=O)NCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCN(CCC(=O)NCCNCC(CCCCCCCCCCCC)O)CCC(=O)NCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


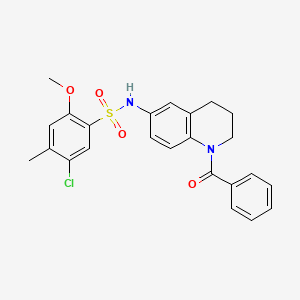

![1-cyclopropyl-3-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]urea](/img/structure/B10857244.png)
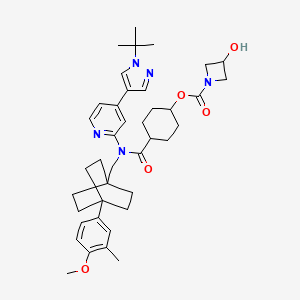
![8-(3,6-dihydro-2H-pyran-4-yl)-2-phenyl-6-(1-piperidin-4-ylpyrazol-4-yl)imidazo[1,2-a]pyrazine](/img/structure/B10857255.png)
![N-[5-[3-[[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]amino]propyl]-1,3,4-thiadiazol-2-yl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B10857258.png)
![2-[[5-Fluoro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]benzohydrazide](/img/structure/B10857261.png)
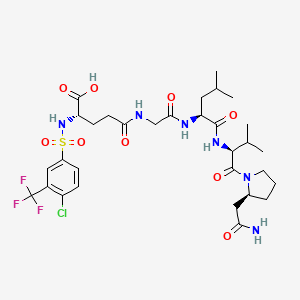
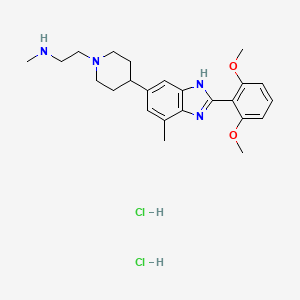
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[3-(methylamino)propanoyl]amino]propanoate](/img/structure/B10857281.png)
